Calcium hydrogen phosphate, also known as dibasic calcium phosphate or calcium monohydrogen phosphate, is an inorganic compound with the chemical formula for the anhydrous form and for the dihydrate form. This compound is a white crystalline powder that is sparingly soluble in water and insoluble in ethanol. It is commonly used as a dietary supplement and in various industrial applications due to its role as a source of calcium and phosphorus .
Calcium hydrogen phosphate plays a significant role in biological systems, primarily as a source of calcium and phosphorus, which are essential for various physiological processes. It is particularly important in bone health, as both minerals are critical components of bone structure. Additionally, it has been studied for its potential benefits in enhancing calcium bioavailability when dissolved in certain solutions, such as those containing hydroxycarboxylates .
There are several methods for synthesizing calcium hydrogen phosphate:
Calcium hydrogen phosphate has a wide range of applications:
Research has indicated that calcium hydrogen phosphate interacts effectively with various organic compounds, enhancing its solubility and bioavailability. Studies have shown that when dissolved in solutions containing hydroxycarboxylates, it can form supersaturated solutions that increase the availability of calcium ions, which is beneficial for nutritional applications .
Calcium hydrogen phosphate shares similarities with several other compounds but has unique characteristics that distinguish it:
Compound Name | Chemical Formula | Solubility | Unique Features |
---|---|---|---|
Calcium Phosphate | Insoluble | Major component of bones; used primarily in fertilizers. | |
Calcium Carbonate | Sparingly soluble | Commonly found in rocks; used as a dietary supplement. | |
Calcium Sulfate | Sparingly soluble | Used in construction and as a desiccant; not a significant source of phosphorus. | |
Calcium Citrate | Soluble | Often used as a dietary supplement due to better absorption rates compared to other forms. |
Calcium hydrogen phosphate's unique properties include its specific role as a dibasic salt that provides both calcium and phosphorus without being overly soluble, making it ideal for controlled release in biological systems .
Calcium hydrogen phosphate exists in two primary crystalline forms, each representing distinct polymorphic phases with unique structural characteristics and crystallographic properties. These polymorphs demonstrate significant differences in their crystal systems, hydration states, and structural arrangements [1] [2].
Brushite, the dihydrated form of calcium hydrogen phosphate, crystallizes in a monoclinic crystal system with space group Ia, though it can also be described in equivalent settings as Aa or Cc [2]. The crystal structure exhibits a non-centrosymmetric arrangement that imparts distinct crystallographic properties to this material [2].
The monoclinic unit cell of brushite is characterized by lattice parameters of a = 5.812 Å, b = 15.18 Å, c = 6.239 Å, and β = 116.25°, with Z = 4 formula units per unit cell [2]. The calculated unit cell volume is approximately 497 ų [3]. The structure consists of parallel calcium layers with hydrogen phosphate groups (HPO₄²⁻) positioned between the metal ions [1]. The two structural water molecules are situated among the chains, acting as spacers between calcium phosphate layers arranged parallel to each other in the a,c plane (020) [1].
Brushite exhibits a characteristic layered architecture where corrugated sheets of CaHPO₄ and two water molecules alternate along the [4] direction [3]. Each calcium ion is octahedrally coordinated, surrounded by six phosphate oxygen atoms from four phosphoryl groups (HPO₄)²⁻ and two oxygen atoms from two water molecules [3]. This structural arrangement creates a framework that facilitates proton migration toward electrode-electrolyte interfaces through interactions with oxygen atoms of phosphate groups and water molecules [3].
The crystallographic structure demonstrates a plate-like morphology dominated by {010} faces, where the weaker bonding between water molecules creates a cleavage plane perpendicular to the {010} face [2]. This structural characteristic results in the fully hydrated nature of the {010} faces, even within the bulk crystal structure [2].
Monetite, the anhydrous form of calcium hydrogen phosphate, crystallizes in the triclinic crystal system with space group P1̄ [5] [6]. This structure represents a significant departure from the monoclinic symmetry of brushite, exhibiting lower symmetry with no constrained angles equal to 90° [5].
The triclinic unit cell parameters of monetite are defined as a = 6.910 Å, b = 6.627 Å, c = 6.998 Å, with α = 96.34°, β = 103.82°, and γ = 88.33°, containing Z = 4 formula units per unit cell [6]. The calculated unit cell volume is approximately 310 ų [5]. The molecular weight of monetite is 136.06 g/mol, with a calculated density of 2.92 g/cm³ [5].
The structural arrangement in monetite lacks the hydration layers present in brushite, resulting in a more compact crystal structure [7]. The absence of structural water molecules leads to different calcium coordination environments compared to the hydrated analog. The triclinic symmetry allows for more flexible angular relationships between crystallographic axes, contributing to the distinct properties of this polymorph [8].
Monetite exhibits higher structural stability compared to brushite, particularly in aqueous environments where it maintains its chemical composition without readily transforming to other calcium phosphate phases [9]. This stability is attributed to the anhydrous nature of the structure, which eliminates the water-mediated dissolution and reprecipitation mechanisms that affect brushite [9].
The crystallographic characteristics of calcium hydrogen phosphate polymorphs are fundamentally defined by their unit cell parameters and space group symmetries, which determine the atomic arrangements and resulting material properties.
Property | Brushite (CaHPO₄·2H₂O) | Monetite (CaHPO₄) |
---|---|---|
Chemical Formula | CaHPO₄·2H₂O | CaHPO₄ |
Space Group | Ia (or Cc) | P1̄ |
Crystal System | Monoclinic | Triclinic |
a (Å) | 5.812 | 6.910 |
b (Å) | 15.18 | 6.627 |
c (Å) | 6.239 | 6.998 |
α (°) | 90 | 96.34 |
β (°) | 116.25 | 103.82 |
γ (°) | 90 | 88.33 |
Z | 4 | 4 |
Volume (ų) | ~497 | ~310 |
The monoclinic space group Ia of brushite belongs to the non-centrosymmetric point group m, which contributes to its unique optical and piezoelectric properties [2]. The space group Ia can be equivalently described as Cc or Aa through crystallographic transformations, though most recent literature favors the Cc designation for consistency with international crystallographic standards [2].
The triclinic space group P1̄ of monetite represents the centrosymmetric point group 1̄, which is the lowest symmetry space group in the triclinic system [10]. This space group contains only translation symmetry and inversion centers, with no rotation axes or mirror planes beyond the identity operations [10]. The centrosymmetric nature of monetite contrasts with the non-centrosymmetric brushite structure, leading to different physical properties between the two polymorphs.
The unit cell volume difference between brushite (497 ų) and monetite (310 ų) reflects the significant structural changes accompanying dehydration [3] [5]. The removal of two water molecules per formula unit results in a volume reduction of approximately 38%, indicating substantial structural reorganization rather than simple water loss [3] [5].
The structural characteristics of calcium hydrogen phosphate polymorphs can be better understood through comparison with other members of the calcium phosphate family, which exhibit diverse crystal systems and structural motifs.
Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
---|---|---|---|---|---|---|---|
Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | Hexagonal | P6₃/m | 9.42 | 9.42 | 6.88 | 90 |
Octacalcium Phosphate | Ca₈H₂(PO₄)₆·5H₂O | Triclinic | P1̄ | 19.692 | 9.523 | 6.835 | 92.54 |
α-Tricalcium Phosphate | Ca₃(PO₄)₂ | Monoclinic | P2₁/a | 12.83 | 27.20 | 15.17 | 126.21 |
β-Tricalcium Phosphate | Ca₃(PO₄)₂ | Rhombohedral | R3c | 10.44 | 10.44 | 37.38 | 90 |
Hydroxyapatite represents the most thermodynamically stable calcium phosphate phase under physiological conditions, crystallizing in the hexagonal system with space group P6₃/m [11]. The hexagonal symmetry of hydroxyapatite provides high structural stability and lower solubility compared to the calcium hydrogen phosphate polymorphs [11]. The Ca/P molar ratio of 1.67 in hydroxyapatite contrasts with the 1.0 ratio in calcium hydrogen phosphate, reflecting fundamental differences in phosphate coordination [11].
Octacalcium phosphate exhibits a triclinic structure similar to monetite but with significantly different unit cell parameters and composition [12]. The OCP structure consists of apatitic and hydrated layers parallel to the (100) planes, creating a layered architecture that can accommodate carboxylate ion incorporation [12]. The presence of both orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) ions in OCP creates structural complexity that differs from the uniform hydrogen phosphate composition of calcium hydrogen phosphate [12].
The tricalcium phosphate polymorphs demonstrate the diversity of calcium phosphate structures. β-Tricalcium phosphate crystallizes in the rhombohedral system with space group R3c, exhibiting a three-dimensional framework structure [13]. The α-form adopts a monoclinic structure with space group P2₁/a, representing a more complex arrangement with 18 crystallographically distinct calcium sites [14]. The calculated density of α-TCP (2.8945 g/cm³) is lower than β-TCP, indicating a more open "looser" structure that contributes to higher reactivity in aqueous solutions [13].
The structural analysis reveals that calcium hydrogen phosphate polymorphs occupy a unique position within the calcium phosphate family, exhibiting intermediate characteristics between the highly stable apatite structures and the more reactive tricalcium phosphate phases. The presence of hydrogen phosphate groups (HPO₄²⁻) rather than orthophosphate (PO₄³⁻) ions creates distinct coordination environments and chemical behaviors that differentiate these materials from their calcium phosphate relatives [1] [7].